molecular formula C10H21BrOSi B8072471 Silane, [(3-bromo-3-butenyl)oxy](1,1-dimethylethyl)dimethyl- CAS No. 82511-02-2

Silane, [(3-bromo-3-butenyl)oxy](1,1-dimethylethyl)dimethyl-

Cat. No. B8072471
Key on ui cas rn: 82511-02-2
M. Wt: 265.26 g/mol
InChI Key: YGWCNFWCDRWNJD-UHFFFAOYSA-N
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Patent
US08598161B2

Procedure details

To a solution of 3-bromobut-3-en-1-ol (5.2 g, 34.4 mmol) in dichloromethane (69 mL) at rt was added tert-Butyldimethylsilyl trifluoromethanesulfonate (10 g. 37.9 mmol) and DIEA (7.22 mL, 41.3 mmol) and the mixture was stirred at rt for 30 min. The reaction mixture was partitioned between dichloromethane and water, and the crude product obtained from the dichloromethane layer was purified by chromatography eluting with 5-30% EtOAc/Hexanes to give the title compound as a colorless liquid (8.72 g, 95%). 1H NMR (400 MHz, CDCl3) δ 5.66 (1H, s), 5.48 (1H, s), 3.81 (2H, t, J=6.0 Hz), 2.64 (2H, t, J=6.0 Hz), 0.91 (9H, s), and 0.09 (6H, s).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
7.22 mL
Type
reactant
Reaction Step One
Quantity
69 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[Br:1][C:2](=[CH2:6])[CH2:3][CH2:4][OH:5].FC(F)(F)S(O[Si:13]([C:16]([CH3:19])([CH3:18])[CH3:17])([CH3:15])[CH3:14])(=O)=O.CCN(C(C)C)C(C)C>ClCCl>[Br:1][C:2](=[CH2:6])[CH2:3][CH2:4][O:5][Si:13]([C:16]([CH3:19])([CH3:18])[CH3:17])([CH3:15])[CH3:14]

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
BrC(CCO)=C
Name
Quantity
10 g
Type
reactant
Smiles
FC(S(=O)(=O)O[Si](C)(C)C(C)(C)C)(F)F
Name
Quantity
7.22 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
69 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at rt for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between dichloromethane and water
CUSTOM
Type
CUSTOM
Details
the crude product obtained from the dichloromethane layer
CUSTOM
Type
CUSTOM
Details
was purified by chromatography
WASH
Type
WASH
Details
eluting with 5-30% EtOAc/Hexanes

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC(CCO[Si](C)(C)C(C)(C)C)=C
Measurements
Type Value Analysis
AMOUNT: MASS 8.72 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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